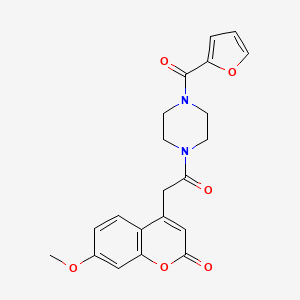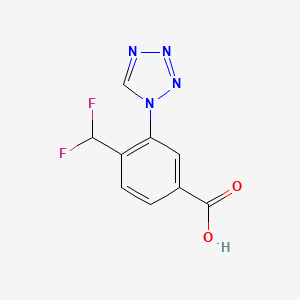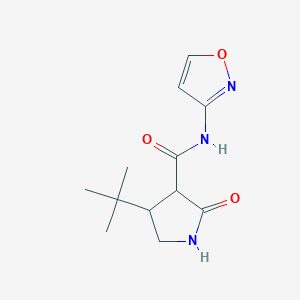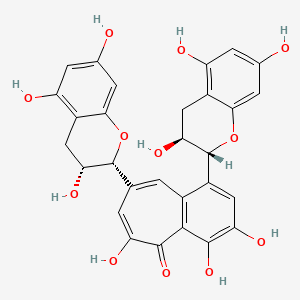
Neotheaflavin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neotheaflavin is a polyphenolic compound found in black tea, belonging to the family of theaflavins. These compounds are formed during the fermentation process of tea leaves, where catechins undergo enzymatic oxidation. This compound and its derivatives are known for their vibrant red pigments and possess several health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neotheaflavin can be synthesized through the enzymatic oxidation of catechins, specifically epicatechin and epigallocatechin gallate, in the presence of polyphenol oxidase and peroxidase . The reaction conditions typically involve controlled temperature and pH to optimize the yield of this compound.
Industrial Production Methods: Industrial production of this compound involves the fermentation of tea leaves, where the natural enzymes present in the leaves catalyze the oxidation of catechins. Recent advancements have led to the development of biosynthetic methods that allow for the mass production of this compound using chemical oxidizing reagents or enzymes .
Analyse Des Réactions Chimiques
Types of Reactions: Neotheaflavin undergoes various chemical reactions, including oxidation, reduction, and substitution. The most common reaction is the enzymatic oxidation of catechins to form this compound .
Common Reagents and Conditions: The enzymatic oxidation of catechins to this compound requires polyphenol oxidase and peroxidase as catalysts. The reaction is typically carried out under controlled temperature and pH conditions to ensure optimal yield .
Major Products Formed: The primary product formed from the oxidation of catechins is this compound. Additionally, this compound 3-gallate, a derivative of this compound, is also formed during the reaction .
Applications De Recherche Scientifique
Neotheaflavin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the oxidation and polymerization of catechins.
Medicine: this compound has shown potential in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Industry: this compound is used in the food and beverage industry as a natural colorant and preservative.
Mécanisme D'action
Neotheaflavin exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. This compound also inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway .
Comparaison Avec Des Composés Similaires
Neotheaflavin is structurally similar to other theaflavins, such as theaflavin and theaflavin 3-gallate. this compound is unique in its specific molecular structure and the presence of a benzotropolone core . Similar compounds include:
- Theaflavin
- Theaflavin 3-gallate
- Isotheaflavin
- Theaflavate
- Theaflavic acids
This compound stands out due to its distinct molecular structure and its potent antioxidant and anti-inflammatory properties.
Propriétés
IUPAC Name |
3,4,6-trihydroxy-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22+,28-,29-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMYMEWFZKHGAX-WCQFOESSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2664479.png)
![N-(2-methoxy-5-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2664481.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2664482.png)
![Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2664485.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2664486.png)
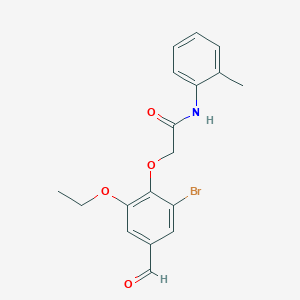
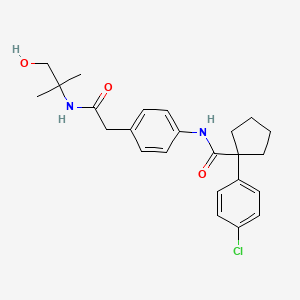
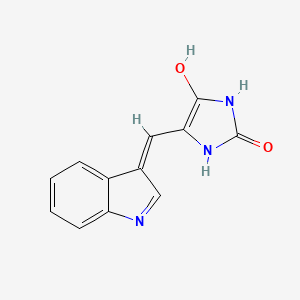
![6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2664494.png)

![2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B2664497.png)
